molecular formula C21H14N4O4 B11416074 ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

Cat. No.: B11416074
M. Wt: 386.4 g/mol
InChI Key: UYACXKVHKSEGBS-UHFFFAOYSA-N
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Description

Ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate is a complex organic compound with a unique triazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazatricyclic Core: This step involves the cyclization of a suitable precursor, such as a substituted benzoate, with a triazine derivative under controlled conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyanating agent, such as sodium cyanide, reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazatricyclic derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the triazatricyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in partially or fully reduced triazatricyclic compounds.

Scientific Research Applications

Ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s triazatricyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

    4-(5-Cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.

These comparisons highlight the uniqueness of ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

InChI

InChI=1S/C21H14N4O4/c1-2-29-21(28)13-6-8-15(9-7-13)25-18-16(11-14(12-22)19(25)26)20(27)24-10-4-3-5-17(24)23-18/h3-11H,2H2,1H3

InChI Key

UYACXKVHKSEGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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